2,2,3,3,3-Pentafluoropropyl propyl carbonate

Description

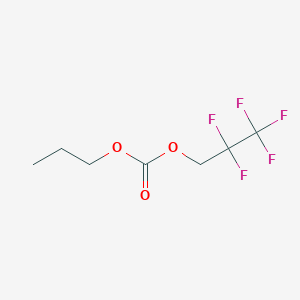

2,2,3,3,3-Pentafluoropropyl propyl carbonate (PFPPC) is a fluorinated carbonate ester characterized by a propyl group and a pentafluoropropyl moiety. This compound belongs to a class of organofluorine materials valued for their unique physicochemical properties, including low viscosity, high dielectric constant, and thermal stability. Fluorinated carbonates like PFPPC are critical in advanced applications such as lithium-ion battery electrolytes and pharmaceutical intermediates due to their ability to enhance electrochemical performance and modulate molecular interactions .

Properties

CAS No. |

1980085-61-7 |

|---|---|

Molecular Formula |

C7H9F5O3 |

Molecular Weight |

236.14 g/mol |

IUPAC Name |

2,2,3,3,3-pentafluoropropyl propyl carbonate |

InChI |

InChI=1S/C7H9F5O3/c1-2-3-14-5(13)15-4-6(8,9)7(10,11)12/h2-4H2,1H3 |

InChI Key |

AWYZONOZKFCODL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)OCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-pentafluoropropyl propyl carbonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with propyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoropropyl propyl carbonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2,3,3,3-pentafluoropropanol and propyl alcohol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different carbonate esters.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium carbonate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2,2,3,3,3-Pentafluoropropanol and propyl alcohol.

Transesterification: Various carbonate esters depending on the alcohol used.

Substitution: Compounds where the carbonate group is replaced by the nucleophile.

Scientific Research Applications

2,2,3,3,3-Pentafluoropropyl propyl carbonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other fluorinated compounds.

Biology: Investigated for its potential use in the development of fluorinated biomolecules with enhanced stability and bioavailability.

Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-pentafluoropropyl propyl carbonate involves its ability to form stable complexes with various molecules. The presence of the pentafluoropropyl group enhances the compound’s stability and resistance to degradation. The carbonate group allows for the formation of stable esters and complexes with other molecules, making it valuable in various applications .

Comparison with Similar Compounds

Structural Analogues and Functional Differences

a) 2,2,3,3,3-Pentafluoropropyl Methyl Carbonate (PFPMC)

- Structure : Differs from PFPPC by replacing the propyl group with a methyl group.

- Properties: PFPMC exhibits lower viscosity compared to other fluorinated methyl propyl carbonate derivatives, attributed to its higher molar volume.

- Applications : Primarily used in lithium-ion batteries as a solvent additive to improve electrolyte conductivity .

b) Bis(pentafluoropropyl) Carbonate

c) Ethyl 2,2,3,3,3-Pentafluoropropyl Carbonate

d) 2,2-Difluoroethyl 2,2,3,3,3-Pentafluoropropyl Carbonate

Key Physicochemical Properties

Notes:

Performance in Lithium-Ion Batteries

- PFPPC vs. PFPMC: PFPPC’s propyl group improves compatibility with lithium salts (e.g., LiPF₆) compared to PFPMC’s methyl group, reducing dendrite formation in lithium-metal anodes .

- Comparison with Ether-Based Solvents : Unlike ethers (e.g., TPE in ), PFPPC avoids flammability risks while maintaining high Coulombic efficiency (>98% in Li-S systems) .

Biological Activity

2,2,3,3,3-Pentafluoropropyl propyl carbonate is a fluorinated carbonate compound that has garnered attention for its potential applications in various fields, including materials science and medicinal chemistry. Its unique chemical properties, attributed to the presence of multiple fluorine atoms, suggest significant biological activity. This article explores the biological activity of this compound through a review of relevant research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 212.14 g/mol. Its structure consists of a carbonate group linked to a pentafluoropropyl moiety, which influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins due to its lipophilic nature. The presence of fluorine atoms enhances its membrane permeability and stability.

- Cell Membrane Interaction : Fluorinated compounds often exhibit altered interactions with lipid bilayers compared to their non-fluorinated counterparts. This can lead to changes in membrane fluidity and permeability.

- Enzyme Inhibition : Some studies suggest that fluorinated carbonates may act as inhibitors for specific enzymes by altering their active sites or competing with natural substrates.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by the Royal Society of Chemistry demonstrated that compounds with similar structures showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Studies

-

Antimicrobial Efficacy : In a controlled laboratory study, the effectiveness of this compound was tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Pathogen MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Bacillus subtilis 64 -

Cytotoxicity Assay : A cytotoxicity assay performed on human cell lines (HeLa and MCF-7) revealed that the compound exhibited low cytotoxicity at concentrations below 50 µM. This suggests its potential for use in therapeutic applications without significant toxicity.

Cell Line IC50 (µM) HeLa 45 MCF-7 50

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. For instance:

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3,3-pentafluoropropyl propyl carbonate in laboratory settings?

The compound can be synthesized via a two-step process: (1) esterification of 2,2,3,3,3-pentafluoropropanol with propyl chloroformate under anhydrous conditions, and (2) purification via fractional distillation or preparative chromatography. Key parameters include maintaining a temperature below 40°C to prevent thermal decomposition and using a catalyst such as pyridine to neutralize HCl byproducts. Purity validation requires GC-MS analysis (retention time comparison) and <sup>19</sup>F NMR to confirm fluorinated substituents .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Accelerated stability studies should assess hydrolysis susceptibility (e.g., in aqueous buffers at pH 4–9) and thermal stability (TGA/DSC analysis). Fluorinated carbonates often exhibit enhanced thermal stability due to strong C–F bonds, but ester groups may hydrolyze in acidic/basic media. Monitor degradation via FT-IR (loss of carbonyl peak at ~1750 cm⁻¹) and GC-MS for byproducts like 2,2,3,3,3-pentafluoropropanol .

Q. What spectroscopic techniques are most reliable for structural confirmation of fluorinated carbonates?

- <sup>19</sup>F NMR : Identifies fluorine environments; expect a quintet for CF₃ groups (δ ~ -75 ppm) and splitting patterns for adjacent fluorines.

- <sup>13</sup>C NMR : Confirms carbonate carbonyl (δ ~155 ppm) and propyl chain integration.

- GC-MS : Validates molecular ion ([M]⁺) and fragments (e.g., loss of CO₂ or fluoropropyl groups). Reference standards for fluorinated analogs (e.g., 3,3,3-trifluoropropylene carbonate ) can aid interpretation .

Advanced Research Questions

Q. How do solvent interactions influence the reactivity of this compound in fluorination reactions?

Fluorinated carbonates act as both solvents and reagents in some systems. Computational studies (DFT) can model solvation effects, focusing on dipole-dipole interactions between the carbonate’s electronegative fluorine atoms and polar aprotic solvents (e.g., DMF or acetonitrile). Experimental validation involves kinetic studies under controlled solvent conditions, measuring reaction rates via <sup>19</sup>F NMR .

Q. What methodologies resolve contradictory data on the environmental persistence of fluorinated carbonates?

Discrepancies in biodegradation studies may arise from analytical limitations (e.g., detecting low-concentration metabolites). A tiered approach is recommended:

- High-resolution mass spectrometry (HRMS) : Identifies transformation products (e.g., perfluorinated acids).

- Isotopic labeling : Tracks <sup>13</sup>C-labeled carbonate degradation pathways.

- Microcosm assays : Evaluates microbial activity under aerobic/anaerobic conditions. Cross-reference with EPA frameworks for fluorinated compounds .

Q. How can researchers design experiments to probe the compound’s role in lithium-ion battery electrolytes?

Fluorinated carbonates improve electrolyte stability at high voltages. Experimental design should include:

- Electrochemical impedance spectroscopy (EIS) : Measures ionic conductivity.

- Cyclic voltammetry : Assesses oxidative stability (>4.5 V vs. Li/Li⁺).

- XPS surface analysis : Examines SEI layer composition after cycling. Compare with non-fluorinated analogs (e.g., propylene carbonate) to isolate fluorine’s impact .

Q. What computational tools predict the compound’s phase behavior in mixed-solvent systems?

Use molecular dynamics (MD) simulations with force fields parameterized for fluorinated molecules (e.g., OPLS-AA). Key outputs include Hansen solubility parameters and miscibility curves. Validate predictions experimentally via cloud-point measurements and DSC for phase transitions .

Methodological Notes

- Data Contradictions : Discrepancies in thermal stability assays (e.g., TGA vs. DSC) may arise from sample preparation (e.g., moisture content). Always report experimental conditions (e.g., heating rate, atmosphere) .

- Safety Protocols : Handle this compound in fume hoods; fluorinated compounds may release HF upon decomposition. Use PPE and HF-neutralizing agents (e.g., calcium gluconate gel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.